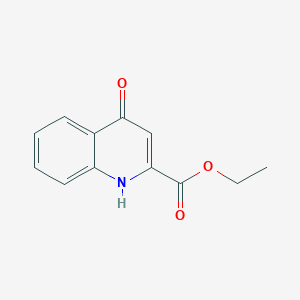

4-Hydroxyquinoline-2-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 4-hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject in drug research and development . The quinoline nucleus is a privileged scaffold in medicinal chemistry due to its wide range of therapeutic applications .

Applications De Recherche Scientifique

Ethyl 4-hydroxyquinoline-2-carboxylate has a broad range of applications in scientific research:

Mécanisme D'action

Target of Action

Ethyl 4-hydroxyquinoline-2-carboxylate, also known as a derivative of 4-Quinolone-3-Carboxamides, is a compound with a wide range of therapeutic potential 4-quinolone-3-carboxamides have been reported to exhibit anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Mode of Action

The gould–jacobs reaction, which is used for the synthesis of quinolines and 4‐hydroxyquinoline derivatives, involves a series of reactions . The mechanism begins with a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product. A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline .

Biochemical Pathways

The biosynthesis of related compounds like 8-hydroxyquinoline-2-carboxylate proceeds via kynurenine and 3-hydoxykynurenin .

Result of Action

4-quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Action Environment

It’s worth noting that the compound’s synthesis, the gould–jacobs reaction, involves a series of reactions that could potentially be influenced by environmental conditions .

Analyse Biochimique

Biochemical Properties

It is known that quinoline derivatives, such as Ethyl 4-hydroxyquinoline-2-carboxylate, can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It has been suggested that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate typically involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . This process can be catalyzed by various agents, including transition metals and environmentally benign catalysts like montmorillonite K-10 .

Industrial Production Methods: Industrial production methods for quinoline derivatives often employ green chemistry principles, such as using ionic liquids and microwave irradiation to enhance reaction efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-hydroxyquinoline-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Common reducing agents include sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenated quinoline derivatives with nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Comparaison Avec Des Composés Similaires

2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.

4-Hydroxyquinoline: Known for its antimicrobial properties.

8-Hydroxyquinoline: Widely used in medicinal chemistry for its metal-chelating properties.

Uniqueness: Ethyl 4-hydroxyquinoline-2-carboxylate stands out due to its ethyl ester group, which can enhance its solubility and bioavailability compared to other quinoline derivatives .

Activité Biologique

Ethyl 4-hydroxyquinoline-2-carboxylate (EHQC) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-hydroxyquinoline-2-carboxylate is a derivative of the quinoline family, characterized by a hydroxyl group at the 4-position and a carboxylate group at the 2-position. Its chemical formula is with a molecular weight of approximately 219.22 g/mol. The compound can be synthesized through various methods, including the Gould–Jacobs reaction, which involves the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions.

Target Sites

EHQC interacts with various biological targets, influencing multiple biochemical pathways. It is known to inhibit several enzymes and proteins involved in cellular processes, which can lead to significant changes in cell signaling and metabolism.

Biochemical Pathways

The compound has been shown to affect key cellular functions:

- Antimicrobial Activity : EHQC exhibits inhibitory effects against a range of pathogens, including bacteria and fungi. Its mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

- Anticancer Activity : Studies have indicated that EHQC can induce apoptosis in cancer cells by modulating gene expression related to cell survival and proliferation .

Antimicrobial Properties

EHQC has demonstrated notable antimicrobial activity against various strains of bacteria and fungi. For instance, it has shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Anticancer Effects

In vitro studies have revealed that EHQC exhibits selective cytotoxicity towards cancer cell lines such as colon adenocarcinoma. It has been reported to possess a higher toxicity towards doxorubicin-resistant cells compared to sensitive ones, suggesting potential as a therapeutic agent for resistant cancers .

Neuroprotective Effects

Recent research highlights EHQC's neuroprotective properties, particularly in models of neurodegenerative diseases like Huntington's disease. The compound has been shown to protect neuronal cells from excitotoxicity by modulating glutamate receptor activity .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated EHQC against several bacterial strains. Results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested. The compound's mode of action involved disrupting bacterial cell wall synthesis, leading to cell lysis. -

Cytotoxicity in Cancer Cells :

In another investigation, EHQC was tested on doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. The compound exhibited IC50 values significantly lower for resistant lines compared to sensitive ones, indicating its potential utility in overcoming drug resistance in cancer therapy. -

Neuroprotective Studies :

In transgenic animal models for Huntington’s disease, EHQC administration resulted in reduced neuronal loss and improved motor function outcomes compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative disorders.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACLREXZGKWWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947692 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-43-2 | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl_4-hydroxy-2-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.